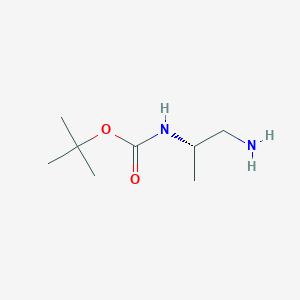

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate

Descripción

The exact mass of the compound (S)-Tert-butyl 1-aminopropan-2-ylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-Tert-butyl 1-aminopropan-2-ylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Tert-butyl 1-aminopropan-2-ylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-aminopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXZBJAAOLPTKP-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30567217 | |

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146552-71-8 | |

| Record name | tert-Butyl [(2S)-1-aminopropan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30567217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on (S)-Tert-butyl 1-aminopropan-2-ylcarbamate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-tert-butyl 1-aminopropan-2-ylcarbamate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Core Properties

(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a chiral building block commonly utilized in organic and medicinal chemistry. The presence of a primary amine and a Boc-protected secondary amine makes it a valuable intermediate for the synthesis of more complex molecules, particularly peptidomimetics and other chiral compounds.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (S)-tert-butyl 1-aminopropan-2-ylcarbamate[1] |

| CAS Number | 146552-71-8[1] |

| Molecular Formula | C₈H₁₈N₂O₂[1] |

| Molecular Weight | 174.24 g/mol [1] |

| InChI Key | JQXZBJAAOLPTKP-LURJTMIESA-N |

Table 2: Physicochemical and Computed Properties

| Property | Value |

| Physical Form | Solid |

| Purity | ≥95% |

| Storage Temperature | Refrigerator |

| Topological Polar Surface Area (TPSA) | 55.56 Ų (Value for a similar isomer)[2] |

| logP | 1.20 (Value for a similar isomer)[2] |

| Hydrogen Bond Donors | 1 (Value for a similar isomer)[2] |

| Hydrogen Bond Acceptors | 3 (Value for a similar isomer)[2] |

| Rotatable Bonds | 2 (Value for a similar isomer)[2] |

Safety and Handling

Proper handling of (S)-tert-butyl 1-aminopropan-2-ylcarbamate is essential in a laboratory setting. The compound is classified as hazardous, and appropriate personal protective equipment (PPE) should be used.

Table 3: GHS Hazard Information

| Category | Code | Description |

| Signal Word | - | Warning |

| Hazard Statements | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary Statements | P261 | Avoid breathing dust/fumes/gas/mist/vapors/spray |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Storage and Handling Recommendations:

-

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area, such as a refrigerator.[3]

-

Handling: Use only with adequate ventilation or under a chemical fume hood.[3][4] Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3] Wear protective gloves, clothing, and eye/face protection.[3]

Role in Organic Synthesis

(S)-tert-butyl 1-aminopropan-2-ylcarbamate is primarily used as a chiral intermediate. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, which is stable under a variety of reaction conditions but can be easily removed with mild acids. This allows for selective reaction at the free primary amine, making it a versatile tool for constructing nitrogen-containing molecules.

Its applications include:

-

Peptide Synthesis: Used as a non-natural amino acid derivative to build complex peptides and peptidomimetics.[5]

-

Chiral Building Block: Serves as a foundational structure for the synthesis of enantiomerically pure pharmaceuticals and other complex organic molecules.[5]

Caption: General workflow for using the title compound in a coupling reaction.

Experimental Protocols

While a specific protocol for the synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate is not detailed in the provided results, a representative experimental protocol for its use in a coupling reaction can be described based on common organic chemistry methods.

Protocol: Amide Coupling Reaction

This protocol outlines a general procedure for the acylation of the primary amine of (S)-tert-butyl 1-aminopropan-2-ylcarbamate.

-

Reaction Setup:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-tert-butyl 1-aminopropan-2-ylcarbamate (1.0 molar equivalent).

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile) to a concentration of approximately 0.1-0.5 M.

-

If the reaction requires a non-nucleophilic base to scavenge acid, add triethylamine (1.1-1.5 molar equivalents).

-

Cool the resulting mixture in an ice bath (0 °C).

-

-

Reagent Addition:

-

Slowly add the desired acylating agent (e.g., an acyl chloride or anhydride, 1.0-1.1 molar equivalents) dropwise to the stirred solution.

-

-

Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for a period of 2-16 hours.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup and Isolation:

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure acylated product.

-

Caption: Step-by-step workflow for a typical amide coupling experiment.

References

Technical Guide: (S)-tert-Butyl 1-aminopropan-2-ylcarbamate

CAS Number: 146552-71-8

This technical guide provides a comprehensive overview of (S)-tert-butyl 1-aminopropan-2-ylcarbamate, a chiral building block essential for researchers, scientists, and professionals in drug development and organic synthesis. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and illustrates its utility in synthetic workflows.

Chemical and Physical Properties

(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a stable, solid compound at room temperature. Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 146552-71-8 | N/A |

| Molecular Formula | C₈H₁₈N₂O₂ | [1] |

| Molecular Weight | 174.24 g/mol | [1] |

| Boiling Point | 263.7 ± 23.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Physical Form | Solid | |

| Purity | ≥95% | |

| Storage Temperature | Refrigerator | |

| InChI Key | JQXZBJAAOLPTKP-LURJTMIESA-N |

Experimental Protocols

The synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate typically involves the selective mono-N-Boc protection of (S)-1,2-diaminopropane. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. Below is a representative experimental protocol based on common synthetic methods for mono-Boc protection of diamines.

Synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate

This protocol describes a method for the selective mono-Boc protection of (S)-1,2-diaminopropane using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

(S)-1,2-diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Monoprotonation of the Diamine:

-

Dissolve (S)-1,2-diaminopropane (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrochloric acid (1 equivalent) in methanol to the cooled diamine solution while stirring. This selectively protonates one of the amino groups, rendering it less reactive.

-

-

Boc Protection:

-

To the solution containing the monoprotonated diamine, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in methanol dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Extraction:

-

Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in water and adjust the pH to >12 with a sodium hydroxide solution to deprotonate the remaining ammonium salt.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers.

-

-

Purification:

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the crude product can be further purified by column chromatography on silica gel.

-

Synthetic Workflow and Applications

(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a valuable chiral intermediate in organic synthesis. The presence of a protected and a free primary amine allows for selective functionalization, making it a key component in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

The following diagram illustrates a general workflow for the synthesis and subsequent utilization of (S)-tert-butyl 1-aminopropan-2-ylcarbamate.

This workflow demonstrates the initial synthesis of the target compound from (S)-1,2-diaminopropane. Subsequently, the free primary amine of the synthesized carbamate can be selectively modified. Following this, the Boc protecting group can be removed under acidic conditions to reveal the second primary amine, which can then undergo further reactions to build more complex, stereochemically defined molecules. This stepwise approach is fundamental in the construction of active pharmaceutical ingredients (APIs) and other target molecules where chirality is a critical factor.

References

An In-depth Technical Guide to (S)-Tert-butyl 1-aminopropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-tert-butyl 1-aminopropan-2-ylcarbamate, a chiral building block crucial in synthetic organic and medicinal chemistry. This document details its physicochemical properties, a validated synthesis protocol, and its significant applications, particularly in the realm of peptide and peptidomimetic drug development.

Core Compound Properties

(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a diamine derivative where one of the amino groups is protected by a tert-butoxycarbonyl (Boc) group. This structural feature is instrumental in its utility as a versatile intermediate in complex molecule synthesis.

| Property | Value | Citations |

| Molecular Weight | 174.24 g/mol | [1][2][3] |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][2] |

| CAS Number | 146552-71-8 | [1][2][3] |

| Physical Form | Solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | 2-8°C, inert atmosphere, dark place | [1] |

Synthesis Protocol

A general and effective method for the synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate involves the reduction of a corresponding azide precursor.

Experimental Protocol: Hydrogenation of (S)-tert-butyl 1-azidopropan-2-ylcarbamate

-

Materials:

-

(S)-tert-butyl 1-azidopropan-2-ylcarbamate (starting material)

-

10% Palladium on Carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

To a solution of (S)-tert-butyl 1-azidopropan-2-ylcarbamate (75.0 g, 0.375 mol) in methanol (1 L), add 10% Pd/C (2 g).

-

Stir the resulting suspension at room temperature under a hydrogen atmosphere for 4 hours.

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction mixture to remove the Pd/C catalyst.

-

Wash the solid catalyst with methanol (100 mL).

-

Combine the filtrates and concentrate them under vacuum.

-

The resulting product, (S)-tert-butyl 1-aminopropan-2-ylcarbamate (65.1 g, quantitative yield), can be used in subsequent steps without further purification.

-

-

Analytical Data:

-

¹H NMR (300 MHz, CDCl₃) δ ppm: 4.64 (br s, 1H), 3.64 (m, 1H), 2.75 (dd, J = 13.2, 5.1 Hz, 1H), 2.63 (dd, J = 13.2, 6.6 Hz, 1H), 1.45 (s, 9H), 1.31 (br s, 2H), 1.12 (d, J = 6.6 Hz, 3H).

-

Additional analytical data such as HPLC and LC-MS are often available from commercial suppliers upon request.[1]

Applications in Drug Development and Peptide Synthesis

The primary utility of (S)-tert-butyl 1-aminopropan-2-ylcarbamate stems from the orthogonal nature of its two amino groups. The Boc-protected amine is stable under a variety of reaction conditions, while the free primary amine is available for nucleophilic attack or coupling reactions. This makes it an invaluable building block in the stepwise construction of larger molecules.

Role in Solid-Phase Peptide Synthesis (SPPS):

In SPPS, the controlled, sequential addition of amino acids is paramount. Boc-protected amino acids and diamines are foundational to this process. The Boc group prevents the self-polymerization of amino acid monomers during the activation and coupling steps.[5]

The general workflow involving a Boc-protected building block like (S)-tert-butyl 1-aminopropan-2-ylcarbamate in SPPS is as follows:

-

Deprotection: An N-terminally protected amino acid attached to a solid support has its protecting group removed, typically under acidic conditions (e.g., with trifluoroacetic acid, TFA).

-

Neutralization: The newly exposed ammonium salt is neutralized to the free amine.

-

Coupling: The next amino acid in the sequence (in this case, a molecule like (S)-tert-butyl 1-aminopropan-2-ylcarbamate) is activated and coupled to the free amine on the resin-bound peptide.

-

Wash: Excess reagents are washed away.

-

The cycle repeats, with the Boc group of the newly added residue being removed to allow for the next coupling reaction.

This strategic use of the Boc protecting group enables the precise synthesis of peptides and peptidomimetics with defined sequences and stereochemistry, which is critical for their biological function and therapeutic efficacy.[6][7]

References

- 1. 146552-71-8|(S)-tert-Butyl 1-aminopropan-2-ylcarbamate|BLD Pharm [bldpharm.com]

- 2. canbipharm.com [canbipharm.com]

- 3. (S)-TERT-BUTYL 1-AMINOPROPAN-2-YLCARBAMATE [allbiopharm.com]

- 4. (S)-tert-Butyl 1-aminopropan-2-ylcarbamate | 146552-71-8 [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. (S)-tert-Butyl (1-cyanopropan-2-yl)carbamate | RUO [benchchem.com]

- 7. biosynce.com [biosynce.com]

An In-depth Technical Guide to the Synthesis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate, a chiral building block of significant interest in medicinal chemistry and drug development. The document details the predominant synthetic methodologies, complete with experimental protocols and quantitative data.

Introduction

(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a valuable chiral intermediate characterized by a terminal primary amine and a secondary amine protected by a tert-butoxycarbonyl (Boc) group. This structural arrangement allows for selective functionalization at the primary amine, making it a crucial component in the synthesis of complex molecules, including pharmaceutical agents and peptidomimetics. The stereocenter at the C2 position is critical for the biological activity of many target compounds. The most direct and common approach to its synthesis is the regioselective mono-N-Boc protection of the commercially available precursor, (S)-1,2-diaminopropane.

Synthesis Methodologies

The primary challenge in the synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate lies in achieving selective protection of the secondary amine of (S)-1,2-diaminopropane in the presence of the more sterically accessible primary amine. However, due to the higher basicity and nucleophilicity of the primary amine, it is the one that preferentially reacts with the protecting agent. Therefore, the common methods achieve mono-protection at the primary amine, which would result in the isomeric product, (S)-tert-butyl 2-aminopropylcarbamate. To obtain the desired product, (S)-tert-butyl 1-aminopropan-2-ylcarbamate, a multi-step synthesis is typically required, often starting from a different chiral precursor like (S)-alanine.

A common synthetic route involves the reduction of the carboxylic acid of N-Boc-(S)-alanine to the corresponding alcohol, followed by conversion of the hydroxyl group to a leaving group and subsequent displacement with an amino group.

A second, more direct, but less common approach reported for analogous diamines involves the selective deactivation of one amine group through mono-protonation, allowing for the protection of the other.

This guide will focus on a representative multi-step synthesis starting from (S)-alanine.

Experimental Protocols

This section details a representative experimental protocol for a multi-step synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate.

Method 1: Synthesis from N-Boc-(S)-alanine

This method involves three main steps:

-

Protection of (S)-alanine with a Boc group.

-

Reduction of the carboxylic acid to an alcohol.

-

Conversion of the alcohol to an amine.

Step 1: Synthesis of N-Boc-(S)-alanine

-

Reaction:

-

(S)-Alanine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield N-Boc-(S)-alanine.

-

-

Materials:

-

(S)-Alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Dioxane

-

Water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve (S)-alanine (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate (2 x 50 mL) to remove unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to yield N-Boc-(S)-alanine.

-

Step 2: Synthesis of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate

-

Reaction:

-

N-Boc-(S)-alanine is reduced to the corresponding amino alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by conversion to a mixed anhydride followed by reduction with sodium borohydride (NaBH₄). The mixed anhydride method is often preferred for its milder conditions.

-

-

Materials:

-

N-Boc-(S)-alanine

-

N-methylmorpholine (NMM)

-

Isobutyl chloroformate

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure (Mixed Anhydride Reduction):

-

Dissolve N-Boc-(S)-alanine (1.0 equivalent) in anhydrous THF and cool to -15 °C.

-

Add N-methylmorpholine (1.0 equivalent) and stir for 5 minutes.

-

Add isobutyl chloroformate (1.0 equivalent) dropwise, maintaining the temperature at -15 °C. Stir for 15 minutes.

-

In a separate flask, dissolve sodium borohydride (1.5 equivalents) in water and cool to 0 °C.

-

Slowly add the mixed anhydride solution to the NaBH₄ solution, keeping the temperature below 10 °C.

-

Stir at 0 °C for 30 minutes, then at room temperature for 2 hours.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 3: Synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate

-

Reaction:

-

The hydroxyl group of (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate is converted to a good leaving group (e.g., a mesylate or tosylate) and then displaced by an azide, followed by reduction to the amine.

-

-

Materials:

-

(S)-tert-butyl (1-hydroxypropan-2-yl)carbamate

-

Triethylamine (Et₃N)

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Palladium on carbon (Pd/C) or Hydrogen gas (H₂)

-

Methanol (MeOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

-

Procedure:

-

Mesylation: Dissolve (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM and cool to 0 °C.

-

Add methanesulfonyl chloride (1.1 equivalents) dropwise.

-

Stir at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude mesylate, which is used in the next step without further purification.

-

Azide Displacement: Dissolve the crude mesylate in anhydrous DMF and add sodium azide (3.0 equivalents).

-

Heat the mixture to 80 °C and stir for 12-16 hours.

-

Cool to room temperature, add water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Reduction: Dissolve the crude azide in methanol.

-

Add a catalytic amount of 10% Pd/C.

-

Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through Celite® and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography to obtain (S)-tert-butyl 1-aminopropan-2-ylcarbamate.

-

Quantitative Data

The following table summarizes representative yields for key steps in the synthesis of mono-Boc protected diamines, which are analogous to the target molecule. The yields for the specific multi-step synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate can vary depending on the specific conditions and reagents used.

| Step | Starting Material | Product | Typical Yield (%) | Reference(s) |

| Mono-Boc Protection of 1,2-diaminopropane (Isomeric Product) | 1,2-diaminopropane | tert-butyl (2-aminopropyl)carbamate | 72 | [1] |

| Mono-Boc Protection of ethylenediamine | ethylenediamine | N-(2-aminoethyl)carbamic acid tert-butyl ester | 87 | [2] |

| Mono-Boc Protection of (1R,2R)-cyclohexane-1,2-diamine (in-situ HCl) | (1R,2R)-cyclohexane-1,2-diamine | tert-butyl (1R,2R)-2-aminocyclohexylcarbamate | 66 | [3][4] |

Characterization Data for (S)-tert-butyl 1-aminopropan-2-ylcarbamate

| Data Type | Description |

| Appearance | Solid.[5] |

| Purity | ≥95%.[5] |

| ¹H NMR | (CDCl₃, 400 MHz): δ 7.69 (brs, NH), 5.07 (brs, NH₂), 3.14 (brs, 1H), 3.02 (m, 1H), 2.90 (m, 1H), 1.45 (s, 9H), 1.08 (d, J = 6.4 Hz, 3H). (for the isomeric tert-butyl (2-aminopropyl)carbamate).[1] |

| ¹³C NMR | (CDCl₃, 100 MHz): δ 156.4, 79.2, 47.8, 47.1, 28.4, 20.1. (for the isomeric tert-butyl (2-aminopropyl)carbamate).[1] |

| Mass Spec. | EIMS m/z: [M]+ 174 N.D., 101 (24), 75 (11), 57 (100), 44 (100). (for the isomeric tert-butyl (2-aminopropyl)carbamate).[1] |

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and the general experimental workflow.

Caption: Multi-step synthesis pathway from (S)-alanine.

Caption: General workflow for the final amination step.

References

Spectroscopic and Synthetic Profile of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for (S)-Tert-butyl 1-aminopropan-2-ylcarbamate, a chiral building block of significant interest in medicinal chemistry and drug development. This document details available spectroscopic data, outlines a detailed experimental protocol for its synthesis, and presents this information in a structured format for ease of reference and comparison.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Reference |

| 4.64 | br s | 1H | -NH -COO- | [1] |

| 3.64 | m | 1H | -CH (CH₃)- | [1] |

| 2.75 | dd, J = 13.2, 5.1 Hz | 1H | -CH ₂-NH₂ (one H) | [1] |

| 2.63 | dd, J = 13.2, 6.6 Hz | 1H | -CH ₂-NH₂ (one H) | [1] |

| 1.45 | s | 9H | -C(CH ₃)₃ | [1] |

| 1.31 | br s | 2H | -NH₂ | [1] |

| 1.12 | d, J = 6.6 Hz | 3H | -CH(CH ₃)- | [1] |

Solvent: CDCl₃, Frequency: 300 MHz

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹³C NMR data for the (S)-enantiomer is not available, the following table presents expected chemical shift ranges based on analogous structures.

| Expected Chemical Shift (δ) [ppm] | Assignment |

| ~156 | C =O (Carbamate) |

| ~79 | -C (CH₃)₃ |

| ~40-50 | -C H(CH₃)- |

| ~40-50 | -C H₂-NH₂ |

| ~28 | -C(C H₃)₃ |

| ~18-20 | -CH(C H₃)- |

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. The following are characteristic absorption frequencies for carbamates.

| **Frequency (cm⁻¹) ** | Vibration | Functional Group |

| ~3400-3200 | N-H Stretch | Amine (NH₂) and Amide (N-H) |

| ~2970-2850 | C-H Stretch | Aliphatic |

| ~1700-1670 | C=O Stretch | Carbamate |

| ~1540-1510 | N-H Bend | Amide |

| ~1250 & ~1160 | C-O Stretch | Carbamate |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

| m/z | Assignment |

| 175.14 | [M+H]⁺ (Calculated: 175.1441) |

| 119.09 | [M - C₄H₈]⁺ or [M - isobutylene]⁺ |

| 101.08 | [M - Boc]⁺ |

| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Synthesis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate

A common and effective method for the synthesis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate is through the reduction of the corresponding azide precursor.[1]

Reaction Scheme:

Materials:

-

(S)-tert-butyl 1-azidopropan-2-ylcarbamate

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon or Parr shaker)

-

Filtration apparatus (e.g., Büchner funnel or Celite pad)

-

Rotary evaporator

Procedure:

-

To a solution of (S)-tert-butyl 1-azidopropan-2-ylcarbamate (1 equivalent) in methanol, add 10% Pd/C (catalytic amount).

-

The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus) at room temperature.

-

The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS) until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

The filter cake is washed with methanol to ensure complete recovery of the product.

-

The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield (S)-Tert-butyl 1-aminopropan-2-ylcarbamate. The product is often obtained in high purity and can be used in subsequent steps without further purification.[1]

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of the synthesized compound.

This guide serves as a valuable resource for professionals engaged in research and development activities involving (S)-Tert-butyl 1-aminopropan-2-ylcarbamate. The provided data and protocols are intended to facilitate the efficient and accurate use of this important chiral building block.

References

In-Depth Technical Guide to the Purity Analysis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for determining the chemical and chiral purity of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate. This compound, a key chiral building block in pharmaceutical synthesis, requires rigorous purity assessment to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Compound Profile

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate, also known as tert-butyl (1S)-2-amino-1-methylethylcarbamate, is a carbamate-protected diamine. Its structure features a chiral center, making enantiomeric purity a critical quality attribute.

| Parameter | Value |

| CAS Number | 146552-71-8[1][2][3] |

| Molecular Formula | C₈H₁₈N₂O₂[1][2] |

| Molecular Weight | 174.24 g/mol [1][2] |

| Appearance | Solid[1] |

Purity Specifications from Commercial Suppliers

The purity of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate can vary between suppliers. The following table summarizes the advertised purity levels from various sources. It is imperative to obtain a lot-specific Certificate of Analysis (COA) for detailed purity information.

| Supplier | Advertised Purity | Notes |

| Sigma-Aldrich | 95%[1] | - |

| BLDpharm | Not specified, but offers analytical data (NMR, HPLC, LC-MS)[2] | - |

| BIOSYNCE | >97% for the (R)-enantiomer[4] | Purity for the (S)-enantiomer is not explicitly stated but can be inferred to be similar. |

| ChemScene | ≥98% for a related N-methylated derivative[5] | While not the exact compound, it indicates achievable purity for similar structures. |

| Unnamed Supplier | min 98% for the (R)-enantiomer[6] | - |

Key Analytical Techniques for Purity Determination

A multi-technique approach is essential for the comprehensive purity analysis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate, encompassing chromatographic and spectroscopic methods.[]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. For (S)-Tert-butyl 1-aminopropan-2-ylcarbamate, both reversed-phase and chiral HPLC are crucial.

3.1.1. Reversed-Phase HPLC for Chemical Purity

Reversed-phase HPLC (RP-HPLC) is employed to separate the main compound from its organic impurities.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

-

Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the initial mobile phase composition.

-

Injection Volume: 10 µL.

3.1.2. Chiral HPLC for Enantiomeric Purity

Chiral HPLC is essential to quantify the amount of the unwanted (R)-enantiomer.[8]

Experimental Protocol:

-

Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.

-

Column: A chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives (e.g., Chiralpak IC-3).[8]

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 0.8 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

-

Injection Volume: 5 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for purity assessment by identifying and quantifying impurities with distinct NMR signals.[9]

Experimental Protocol (¹H NMR):

-

Instrumentation: A 400 MHz or higher NMR spectrometer.[10]

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9][10]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used.[10]

-

Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Analysis: The characteristic singlet from the nine equivalent protons of the tert-butyl group around 1.4 ppm is a key indicator of the Boc-protecting group.[9] Integration of signals corresponding to the main compound and any impurities can be used for quantitative analysis.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), is used to confirm the molecular weight of the compound and to identify impurities.[]

Experimental Protocol (LC-MS):

-

Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: Utilize the RP-HPLC conditions described in section 3.1.1.

-

MS Parameters:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

-

Analysis: The expected [M+H]⁺ ion for (S)-Tert-butyl 1-aminopropan-2-ylcarbamate would be at m/z 175.14. The presence of other ions may indicate impurities.

Visualized Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for the purity analysis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate.

Caption: Overall workflow for the purity analysis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate.

Caption: Logical relationships between analytical techniques and purity attributes.

References

- 1. (S)-tert-Butyl 1-aminopropan-2-ylcarbamate | 146552-71-8 [sigmaaldrich.com]

- 2. 146552-71-8|(S)-tert-Butyl 1-aminopropan-2-ylcarbamate|BLD Pharm [bldpharm.com]

- 3. biosynce.com [biosynce.com]

- 4. biosynce.com [biosynce.com]

- 5. chemscene.com [chemscene.com]

- 6. calpaclab.com [calpaclab.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

(S)-Tert-butyl 1-aminopropan-2-ylcarbamate: A Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its structure, featuring a stereochemically defined 1,2-diamine backbone with one amine protected by a tert-butoxycarbonyl (Boc) group, allows for selective functionalization at the free primary amine. This differential protection is crucial for the construction of complex chiral molecules, including ligands for asymmetric catalysis, peptide mimetics, and pharmaceutical intermediates. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile chiral building block, complete with detailed experimental protocols and data.

Physicochemical Properties

(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₈H₁₈N₂O₂ |

| Molecular Weight | 174.24 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 146552-71-8 |

| Purity | Typically ≥95% |

| Storage Temperature | Refrigerator (2-8 °C) |

Synthesis of (S)-Tert-butyl 1-aminopropan-2-ylcarbamate

The synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate is achieved through the selective mono-Boc protection of (S)-1,2-diaminopropane. A common and efficient method involves the in situ generation of a monoprotonated diamine salt, which then selectively reacts with di-tert-butyl dicarbonate (Boc₂O).

Experimental Protocol: Selective Mono-Boc Protection

This protocol is adapted from general methods for the mono-Boc protection of diamines.[1][2][3]

Materials:

-

(S)-1,2-Diaminopropane

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Deionized Water

-

Diethyl ether (Et₂O)

-

Sodium Hydroxide (NaOH) solution (2N)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-1,2-diaminopropane (1.0 equivalent) in anhydrous methanol.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add chlorotrimethylsilane (1.0 equivalent) dropwise to the stirred solution. A white precipitate may form.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in methanol to the reaction mixture.

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with deionized water.

-

Wash the aqueous layer with diethyl ether (2 x volume of aqueous layer) to remove any di-Boc protected by-product.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product into dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Expected Yield: Based on similar reactions, a yield of 60-80% can be expected.[2]

Synthesis Workflow

Applications as a Chiral Building Block

The primary utility of (S)-tert-butyl 1-aminopropan-2-ylcarbamate lies in its ability to introduce a chiral 1,2-diamine moiety into a target molecule in a controlled manner. The Boc-protected amine is stable under various reaction conditions, allowing for chemistry to be performed at the free primary amine. The Boc group can then be readily removed under acidic conditions to liberate the second amine for further functionalization.

Application Example: Synthesis of a Chiral Schiff Base Ligand

Chiral Schiff base ligands are widely used in asymmetric catalysis. (S)-tert-butyl 1-aminopropan-2-ylcarbamate can be used to synthesize such ligands. The synthesis involves two key steps: deprotection of the Boc group followed by condensation with a suitable aldehyde.

Part 1: Boc Deprotection

Materials:

-

(S)-tert-butyl 1-aminopropan-2-ylcarbamate

-

4M HCl in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve (S)-tert-butyl 1-aminopropan-2-ylcarbamate in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC.

-

The product, (S)-1,2-diaminopropane dihydrochloride, will precipitate as a white solid.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Part 2: Schiff Base Formation

This protocol is for the synthesis of a representative chiral Schiff base ligand, (S)-N,N'-bis(salicylidene)-1,2-propanediamine.

Materials:

-

(S)-1,2-Diaminopropane dihydrochloride (from Part 1)

-

Salicylaldehyde

-

Absolute Ethanol

-

Sodium hydroxide (or a suitable base to neutralize the HCl salt)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer

Procedure:

-

Suspend (S)-1,2-diaminopropane dihydrochloride in absolute ethanol.

-

Add a suitable base (e.g., sodium hydroxide or triethylamine) to neutralize the hydrochloride salt and liberate the free diamine.

-

To the stirred solution, add salicylaldehyde (2.0 equivalents).

-

Heat the resulting mixture to reflux and maintain for 2-4 hours. A yellow precipitate should form.

-

After cooling to room temperature, collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to afford the pure ligand.

Quantitative Data for a Representative Schiff Base Synthesis:

| Parameter | Value |

| Reactants | (S)-1,2-Diaminopropane, Salicylaldehyde (2 eq.) |

| Solvent | Absolute Ethanol |

| Reaction Time | 4 hours |

| Reaction Temperature | Reflux |

| Product Yield | ~90% |

| Appearance | Yellow solid |

Application Workflow

Conclusion

(S)-tert-butyl 1-aminopropan-2-ylcarbamate is a cornerstone chiral building block for the synthesis of enantiomerically pure compounds. Its straightforward preparation via selective mono-Boc protection of (S)-1,2-diaminopropane and the differential reactivity of its two amino groups make it an invaluable tool for medicinal chemists and synthetic organic chemists. The detailed protocols and workflows provided in this guide offer a practical framework for the synthesis and application of this important molecule in the pursuit of novel chiral drugs and catalysts.

References

The Pivotal Role of (S)-tert-Butyl 1-aminopropan-2-ylcarbamate in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-tert-Butyl 1-aminopropan-2-ylcarbamate , a chiral mono-Boc-protected 1,2-diaminopropane, has emerged as a critical and versatile building block in the field of asymmetric synthesis. Its unique structural features, possessing both a readily derivatizable primary amine and a protected secondary amine on a chiral scaffold, make it an invaluable precursor for the development of a wide array of chiral ligands, catalysts, and auxiliaries. These, in turn, are instrumental in the stereoselective synthesis of complex molecules, a cornerstone of modern drug discovery and development. This technical guide provides an in-depth analysis of the synthesis, applications, and methodologies associated with (S)-tert-butyl 1-aminopropan-2-ylcarbamate, offering a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

Synthesis of (S)-tert-Butyl 1-aminopropan-2-ylcarbamate

The efficient and selective synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate is paramount to its utility. The primary challenge lies in the selective protection of one amine group in the parent (S)-1,2-diaminopropane. A widely adopted and effective method involves the in situ generation of the diamine monohydrochloride salt, which then allows for the selective acylation of the more nucleophilic primary amine.

Experimental Protocol: Mono-Boc Protection of (S)-1,2-Diaminopropane

This protocol outlines a common procedure for the synthesis of (S)-tert-butyl 1-aminopropan-2-ylcarbamate.

Materials:

-

(S)-1,2-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Chlorotrimethylsilane (TMSCl) or Hydrochloric Acid (HCl)

-

Methanol (anhydrous)

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Monohydrochloride Salt: (S)-1,2-Diaminopropane (1.0 eq) is dissolved in anhydrous methanol under an inert atmosphere and cooled to 0 °C. To this solution, a solution of HCl in methanol (1.0 eq) or TMSCl (1.0 eq) is added dropwise. The reaction mixture is stirred at room temperature for 30 minutes to allow for the formation of the monohydrochloride salt.

-

Boc Protection: The reaction mixture is cooled again to 0 °C, and a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.2 eq) in methanol is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in water and washed with diethyl ether to remove any di-Boc protected byproduct. The aqueous layer is then basified to a pH > 12 with a NaOH solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure (S)-tert-butyl 1-aminopropan-2-ylcarbamate.

Role in Asymmetric Catalysis: A Precursor to Chiral Ligands

The primary application of (S)-tert-butyl 1-aminopropan-2-ylcarbamate in asymmetric synthesis is as a chiral precursor for the construction of more elaborate chiral ligands. The free primary amine serves as a handle for derivatization, while the Boc-protected secondary amine can be deprotected at a later stage to introduce further complexity or to act as a coordinating atom in the final ligand.

Synthesis of Chiral Schiff Base and Salen-type Ligands

A common strategy involves the condensation of the primary amine of (S)-tert-butyl 1-aminopropan-2-ylcarbamate with salicylaldehyde or its derivatives to form chiral Schiff base ligands. Subsequent deprotection of the Boc group and further reaction can lead to the formation of tetradentate Salen-type ligands.

Experimental Protocol: Synthesis of a Chiral Schiff Base Ligand

Materials:

-

(S)-tert-butyl 1-aminopropan-2-ylcarbamate

-

Salicylaldehyde (or a substituted derivative)

-

Ethanol or Methanol

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) for Boc deprotection

Procedure:

-

Schiff Base Formation: To a solution of (S)-tert-butyl 1-aminopropan-2-ylcarbamate (1.0 eq) in ethanol, salicylaldehyde (1.0 eq) is added. The mixture is stirred at room temperature or gently heated for several hours until the condensation is complete, as monitored by TLC. The resulting Schiff base can be isolated by removal of the solvent.

-

Boc Deprotection (Optional, for Salen synthesis): The purified Schiff base is dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as TFA or a solution of HCl in an organic solvent to remove the Boc protecting group.

-

Formation of Salen Ligand: The deprotected amino-Schiff base can then be reacted with a second equivalent of salicylaldehyde to form the symmetric Salen ligand.

Applications in Enantioselective Transformations

Chiral ligands derived from (S)-tert-butyl 1-aminopropan-2-ylcarbamate, when complexed with various transition metals, form highly effective catalysts for a range of asymmetric transformations. These include, but are not limited to, asymmetric hydrogenation, epoxidation, and cyclopropanation reactions.

Asymmetric Transfer Hydrogenation

Chiral diamine-based ligands are well-established in the field of asymmetric transfer hydrogenation of ketones and imines, yielding valuable chiral alcohols and amines. While specific data for ligands derived directly from (S)-tert-butyl 1-aminopropan-2-ylcarbamate is not extensively documented in readily available literature, the performance of catalysts based on the parent (S)-1,2-diaminopropane scaffold provides a strong indication of their potential. For instance, Ru(II) complexes of N-sulfonylated (S,S)-1,2-diphenylethylenediamine are known to catalyze the asymmetric transfer hydrogenation of acetophenone with high conversion and enantioselectivity. It is highly probable that analogous catalysts derived from (S)-1,2-diaminopropane would exhibit similar efficacy.

Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Acetophenone with Chiral Diamine-based Catalysts

| Chiral Diamine Ligand | Metal | Hydrogen Donor | Conversion (%) | Enantiomeric Excess (ee, %) |

| N-Tosylated-(S,S)-DPEN | Ru(II) | HCOOH/NEt₃ | >99 | 98 |

| N-Ms-(S,S)-DPEN | Ru(II) | i-PrOH | >99 | 97 |

| Ts-(S,S)-1,2-cyclohexanediamine | Ru(II) | HCOOH/NEt₃ | >99 | 95 |

Note: Data presented is for analogous and well-studied chiral diamine ligands to illustrate the potential of catalysts derived from (S)-1,2-diaminopropane.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation of a Prochiral Ketone

Materials:

-

Prochiral ketone (e.g., acetophenone)

-

Chiral Ru(II)-diamine complex (catalyst)

-

Formic acid/triethylamine azeotrope or isopropanol (hydrogen donor)

-

Anhydrous solvent (e.g., dichloromethane or acetonitrile)

Procedure:

-

Catalyst Preparation: The chiral Ru(II)-diamine complex is either pre-formed or generated in situ by reacting a suitable ruthenium precursor with the chiral ligand.

-

Reaction Setup: In a reaction vessel under an inert atmosphere, the prochiral ketone (1.0 eq) and the chiral catalyst (0.1-1 mol%) are dissolved in the anhydrous solvent.

-

Hydrogenation: The hydrogen donor (formic acid/triethylamine or isopropanol) is added, and the reaction mixture is stirred at the appropriate temperature (typically ranging from room temperature to 80 °C). The reaction progress is monitored by GC or HPLC.

-

Work-up and Analysis: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The conversion and enantiomeric excess of the chiral alcohol product are determined by chiral GC or HPLC analysis.

Future Outlook

(S)-tert-Butyl 1-aminopropan-2-ylcarbamate remains a building block with significant untapped potential. While its role as a precursor to chiral ligands is established in principle, a broader exploration of its derivatives in a wider range of asymmetric transformations is warranted. The development of novel catalysts derived from this scaffold could lead to breakthroughs in stereoselective synthesis, particularly in the production of enantiomerically pure pharmaceuticals. Further research into the synthesis of unsymmetrical Salen and Salan ligands, leveraging the differential reactivity of the two amino groups, could provide access to a new generation of highly effective and tunable catalysts. The data and protocols presented herein serve as a foundation for researchers to further innovate and expand the applications of this valuable chiral synthon.

The Indispensable Role of Boc-Protected Chiral Diamines in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise control of molecular architecture is paramount. Chirality, a fundamental property of many biologically active molecules, often dictates their pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry. Within the synthetic chemist's toolkit, chiral diamines have emerged as exceptionally versatile building blocks and ligands. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group has further enhanced their utility, enabling chemists to selectively manipulate these crucial synthons. This technical guide provides a comprehensive overview of the synthesis, applications, and experimental methodologies associated with Boc-protected chiral diamines in the field of medicinal chemistry.

Chiral diamines are organic compounds containing two amine functional groups and at least one stereocenter, rendering the molecule non-superimposable on its mirror image. This chirality is critical, as the different enantiomers of a drug can exhibit vastly different biological activities.[1] The 1,2-diamine motif is a particularly privileged structure found in numerous natural products and pharmaceutical agents.[2][3][4][5][6] The ability of these diamines to act as bidentate ligands for metal catalysts has made them indispensable in asymmetric synthesis, allowing for the creation of chiral molecules with high enantioselectivity.[7][8][9]

The Boc protecting group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[10][11][12][13] In the context of chiral diamines, the Boc group allows for the selective protection of one amine functionality, enabling differential reactivity at the two nitrogen atoms. This selective protection is crucial for the construction of complex molecular architectures found in many modern pharmaceuticals.

The Strategic Importance of Boc Protection

The selective protection of one of the two amine groups in a chiral diamine is a critical step in many synthetic routes. Mono-Boc-protected diamines are valuable intermediates that allow for subsequent transformations at the unprotected amine, such as amide bond formation, alkylation, or sulfonylation. This strategy is essential for building the complex scaffolds of drug candidates.

Several methods have been developed for the selective mono-Boc protection of diamines. A common and effective strategy involves the in situ generation of the diamine monohydrochloride salt, followed by reaction with di-tert-butyl dicarbonate ((Boc)₂O).[14][15][16][17] This approach leverages the decreased nucleophilicity of the protonated amine, directing the acylation to the free amine.

Core Applications in Medicinal Chemistry

Boc-protected chiral diamines are instrumental in several key areas of medicinal chemistry:

-

Asymmetric Catalysis: Chiral diamines, often used in conjunction with transition metals like ruthenium and rhodium, form highly effective catalysts for a variety of asymmetric transformations.[7][18] These include asymmetric hydrogenations, transfer hydrogenations, and C-C bond-forming reactions, which are fundamental to the synthesis of enantiomerically pure drug intermediates.[7][19] Prominent examples of chiral diamine ligands include derivatives of 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH).[7]

-

Synthesis of Bioactive Molecules: The vicinal diamine moiety is a key structural feature in a wide range of biologically active compounds, including antiviral agents like Oseltamivir (Tamiflu) and anticancer drugs such as Eloxatin (Oxaliplatin).[2] The synthesis of these complex molecules often relies on the use of chiral diamine building blocks, where Boc protection plays a crucial role in the synthetic strategy.

-

Scaffolds for Combinatorial Chemistry: Conformationally restricted chiral diamines serve as excellent scaffolds for the generation of compound libraries for high-throughput screening.[20] The well-defined spatial orientation of the two amino groups allows for the systematic exploration of chemical space around a rigid core, facilitating the discovery of new drug leads.

Data Presentation: Synthesis of Mono-Boc-Protected Diamines

The following table summarizes the yields of various mono-Boc-protected diamines synthesized using the in situ HCl generation method with Me₃SiCl.[15][16]

| Diamine | Product | Yield (%) | Purity (%) |

| (1R,2R)-1,2-Diaminocyclohexane | tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate | 66 | >99 |

| (1S,2S)-1,2-Diphenylethane-1,2-diamine | tert-Butyl ((1S,2S)-2-amino-1,2-diphenylethyl)carbamate | 45 | 98 |

| 1,3-Diaminopropane | tert-Butyl (3-aminopropyl)carbamate | 55 | 99 |

| 1,4-Diaminobutane | tert-Butyl (4-aminobutyl)carbamate | 19 | 93 |

| 1,5-Diaminopentane | tert-Butyl (5-aminopentyl)carbamate | 61 | 97 |

| 1,6-Diaminohexane | tert-Butyl (6-aminohexyl)carbamate | 65 | >99 |

| 1,7-Diaminoheptane | tert-Butyl (7-aminoheptyl)carbamate | 68 | >99 |

| 1,8-Diaminooctane | tert-Butyl (8-aminooctyl)carbamate | 70 | >99 |

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection of a Chiral Diamine using in situ Generated HCl from Me₃SiCl[15][16]

This protocol describes a general one-pot procedure for the selective mono-Boc protection of diamines.

Materials:

-

Diamine (e.g., (1R,2R)-1,2-Diaminocyclohexane) (1 equivalent)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl) (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)

-

Water

-

Diethyl ether

-

2N Sodium Hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1 equivalent) in anhydrous methanol at 0 °C in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form.

-

Allow the reaction mixture to warm to room temperature and stir for a short period to ensure complete formation of the monohydrochloride salt.

-

Add a small amount of water (e.g., 1 mL for a ~4g scale reaction) to the mixture.

-

Add a solution of di-tert-butyl dicarbonate (1 equivalent) in methanol to the reaction mixture.

-

Stir the mixture at room temperature for 1 hour.

-

Dilute the reaction mixture with water.

-

Wash the aqueous layer with diethyl ether to remove any di-Boc byproduct.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product from the aqueous layer with dichloromethane (3 x volume of aqueous layer).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the filtrate in vacuo to yield the mono-Boc-protected diamine.

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)[22][23]

This protocol outlines a standard procedure for the removal of a Boc protecting group from an amine.

Materials:

-

Boc-protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Dissolve the Boc-protected amine in dichloromethane.

-

Add an excess of trifluoroacetic acid to the solution (typically 25-50% v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the volatiles (DCM and excess TFA) in vacuo.

-

The crude product, the amine salt of trifluoroacetic acid, can often be used without further purification. If necessary, it can be neutralized with a base and extracted.

Visualizations

Caption: A generalized experimental workflow for the selective mono-Boc protection of chiral diamines.

References

- 1. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Metal-catalysed 1,2-diamination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Vicinal diamino functionalities as privileged structural elements in biologically active compounds and exploitation of their synthetic chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Chiral diamines in asymmetric synthesis - UCL Discovery [discovery.ucl.ac.uk]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 13. Boc | BroadPharm [broadpharm.com]

- 14. benchchem.com [benchchem.com]

- 15. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 16. redalyc.org [redalyc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. lifechemicals.com [lifechemicals.com]

A Guide to the Synthesis of Chiral Ligands: Core Starting Materials and Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral ligands are indispensable tools in modern chemistry, particularly in the realm of asymmetric catalysis. Their ability to induce stereoselectivity in chemical transformations is paramount for the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical, agrochemical, and fine chemical industries. The strategic selection of a starting material is a crucial first step that dictates the synthetic route, efficiency, and economic viability of producing a target chiral ligand. This guide provides a comprehensive overview of the primary sources of chirality for ligand synthesis, detailed experimental protocols for the preparation of key ligand classes, and a summary of quantitative data to aid in the selection of synthetic strategies.

Foundational Strategies for Inducing Chirality

The synthesis of chiral ligands fundamentally relies on two strategic approaches to introduce and control stereochemistry: the use of a "chiral pool" and the application of chiral resolution techniques.

-

The Chiral Pool: Nature's Building Blocks The chiral pool comprises readily available, enantiomerically pure compounds derived from natural sources. This approach is highly efficient as the stereochemical information is already embedded in the starting material. Key contributors to the chiral pool include:

-

Amino Acids: Nineteen of the twenty common amino acids are chiral and are available in both enantiopure forms, making them exceptionally valuable for asymmetric synthesis. Their functional groups (amine and carboxylic acid) provide versatile handles for synthetic elaboration.

-

Carbohydrates: Sugars like D-glucose can be transformed into a variety of chiral building blocks, including pyranoses, furanoses, and their derivatives. Their polyfunctionality allows for diverse synthetic manipulations.

-

Terpenes: Abundant and inexpensive terpenes such as limonene, pinene, and camphor serve as excellent chiral starting materials.

-

Hydroxy Acids: Tartaric acid and mandelic acid are classical and widely used chiral resolving agents and synthons.

-

-

Chiral Resolution: Separating Enantiomers When a chiral compound is synthesized from achiral precursors, it typically forms as a racemic mixture (a 50:50 mixture of both enantiomers). Chiral resolution is the process of separating these enantiomers. Common methods include:

-

Diastereomeric Salt Formation: This is a classical and robust technique, particularly for racemic amines and carboxylic acids. A chiral resolving agent, such as tartaric acid, is reacted with the racemate to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.

-

Kinetic Resolution: In this method, one enantiomer of a racemic mixture reacts at a faster rate with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer.

-

Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) to separate enantiomers based on their differential interactions with the CSP.

-

Synthesis of Privileged Chiral Ligands: Protocols and Data

Certain classes of chiral ligands have demonstrated broad applicability and high efficacy in a wide range of asymmetric transformations and are often referred to as "privileged ligands." This section details the synthesis of three such classes: Bis(oxazoline) (BOX), Salen, and Chiral Phosphine ligands.

Bis(oxazoline) (BOX) Ligands from the Chiral Pool

BOX ligands are C2-symmetric ligands widely used in asymmetric catalysis. They are readily synthesized from chiral amino alcohols, which are often derived from the reduction of naturally occurring amino acids.

This protocol describes the synthesis of (S,S)-2,2'-(propane-2,2-diyl)bis(4-isopropyl-4,5-dihydrooxazole).

Step 1: Synthesis of the Bis(amide) Intermediate

-

To a solution of (S)-valinol (2.06 g, 20 mmol) and triethylamine (3.04 g, 30 mmol) in dichloromethane (50 mL) at 0 °C, slowly add a solution of malonyl chloride (1.41 g, 10 mmol) in dichloromethane (20 mL).

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(amide).

Step 2: Cyclization to the BOX Ligand

-

Dissolve the crude bis(amide) in thionyl chloride (10 mL) at 0 °C and stir for 2 hours.

-

Carefully quench the reaction by slowly adding the mixture to a stirred solution of saturated aqueous sodium carbonate (100 mL) at 0 °C.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure BOX ligand.

| Ligand Type | Chiral Source | Key Reagent | Yield (%) | Enantiomeric Excess (%) | Reference |

| Methylene-BOX | (S)-Valinol | Malonyl Chloride | 75-85 | >99 | [General procedure] |

| Pyridine-BOX | (S)-Phenylalaninol | 2,6-Pyridinedicarbonyl dichloride | 70-80 | >99 | [General procedure] |

| Inda-BOX | (1R,2S)-1-Amino-2-indanol | Diethyl malonimidate dihydrochloride | 60-70 | >99 | [1] |

Table 1: Representative yields and enantiomeric excess for the synthesis of various BOX ligands.

Chiral Salen Ligands

Salen ligands are tetradentate Schiff base ligands that form stable complexes with a variety of metals. Chiral Salen ligands are typically synthesized by the condensation of a chiral diamine with two equivalents of a salicylaldehyde derivative.

This protocol describes the synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine.

-

To a solution of (R,R)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in ethanol (50 mL), add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.68 g, 20 mmol).

-

Heat the mixture to reflux and stir for 4 hours. A yellow precipitate will form.

-

Cool the mixture to room temperature and then place it in an ice bath for 30 minutes to complete precipitation.

-

Collect the yellow solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the pure Salen ligand.

| Chiral Diamine | Salicylaldehyde Derivative | Yield (%) | Reference |

| (R,R)-1,2-Diaminocyclohexane | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | 90-95 | [General procedure] |

| (S,S)-1,2-Diphenylethylenediamine | Salicylaldehyde | 85-95 | [General procedure] |

Table 2: Representative yields for the synthesis of chiral Salen ligands.

Chiral Phosphine Ligands

Chiral phosphine ligands are a cornerstone of asymmetric hydrogenation and other cross-coupling reactions. Their synthesis can be more complex, often involving the preparation of a chiral backbone followed by phosphination.

The synthesis of DuPhos ligands often starts from chiral 1,4-diols, which can be derived from tartaric acid.

Step 1: Synthesis of the Cyclic Sulfate

-

To a solution of (2R,3R)-2,3-butanediol (0.90 g, 10 mmol) in carbon tetrachloride (20 mL) at 0 °C, add thionyl chloride (1.31 g, 11 mmol).

-

Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

To the resulting crude sulfite, add a solution of sodium periodate (2.35 g, 11 mmol) and a catalytic amount of ruthenium(III) chloride hydrate in a mixture of acetonitrile (20 mL), carbon tetrachloride (20 mL), and water (30 mL).

-

Stir the biphasic mixture vigorously for 2 hours.

-

Separate the organic layer, and extract the aqueous layer with carbon tetrachloride (2 x 20 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate to give the crude cyclic sulfate.

Step 2: Synthesis of the Diphosphine

-

To a solution of 1,2-bis(phosphino)benzene (1.42 g, 10 mmol) in THF (30 mL) at -78 °C, add n-butyllithium (1.6 M in hexanes, 12.5 mL, 20 mmol) dropwise.

-

Stir the resulting orange solution at room temperature for 1 hour.

-

Cool the solution to -78 °C and add a solution of the crude cyclic sulfate from Step 1 in THF (10 mL).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with methanol (5 mL) and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/toluene) to afford (R,R)-Me-DuPhos.

| Ligand | Starting Material | Key Steps | Overall Yield (%) | Enantiomeric Purity | Reference |

| (R,R)-Me-DuPhos | (2R,3R)-2,3-Butanediol | Cyclic sulfate formation, Nucleophilic substitution | 40-50 | >99% ee | [General procedure] |

| (R)-BINAP | (R)-1,1'-Bi-2-naphthol | Triflation, Ni-catalyzed phosphination | 70-80 | >99% ee | [General procedure] |

Table 3: Representative yields and enantiomeric purity for the synthesis of chiral phosphine ligands.

Chiral Resolution of Racemic Amines

This section provides a detailed protocol for a classic resolution technique.

-

Dissolve (L)-(+)-tartaric acid (15.0 g, 0.1 mol) in methanol (200 mL) by heating.

-

To the hot solution, add (±)-1-phenylethylamine (12.1 g, 0.1 mol).

-

Allow the solution to cool slowly to room temperature, during which time the diastereomeric salt of (R)-1-phenylethylamine and (L)-tartaric acid will crystallize.

-

Cool the mixture in an ice bath for 1 hour to maximize crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

To recover the (R)-amine, treat the crystalline salt with an excess of 2 M sodium hydroxide solution and extract with diethyl ether.

-

Dry the ether extract over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation to yield the enantiomerically enriched (R)-1-phenylethylamine.

-

The (S)-amine can be recovered from the mother liquor by a similar workup.

| Racemic Amine | Resolving Agent | Yield of Resolved Amine (%) | Enantiomeric Excess of Resolved Amine (%) | Reference |

| (±)-1-Phenylethylamine | (L)-(+)-Tartaric Acid | 40-45 (for R-amine) | >95 | [General procedure] |

| (±)-α-Methylbenzylamine | (R,R)-Tartaric Acid | 35-40 (for S-amine) | >90 | [2] |

Table 4: Quantitative data for the chiral resolution of racemic amines.

Visualizing Synthetic and Catalytic Pathways